Product packaging for 1-Hydroxyisoquinoline-8-carbonitrile(Cat. No.:)

1-Hydroxyisoquinoline-8-carbonitrile

Cat. No.: B11914908
M. Wt: 170.17 g/mol
InChI Key: FKOHOLFHSIBFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Hydroxyisoquinoline-8-carbonitrile is a chemical compound offered as a high-purity reference standard for research and development purposes. This product is intended for use in laboratory settings only and is not for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the compound's suitability and applicability for their specific experimental objectives. Specific data on its applications, mechanism of action, and research value are not currently available in the scientific literature. Customers are encouraged to consult relevant safety data sheets and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2O B11914908 1-Hydroxyisoquinoline-8-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

1-oxo-2H-isoquinoline-8-carbonitrile

InChI

InChI=1S/C10H6N2O/c11-6-8-3-1-2-7-4-5-12-10(13)9(7)8/h1-5H,(H,12,13)

InChI Key

FKOHOLFHSIBFCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C#N)C(=O)NC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Hydroxyisoquinoline 8 Carbonitrile and Analogues

Retrosynthetic Analysis and Key Disconnections for the 1-Hydroxyisoquinoline-8-carbonitrile Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For this compound, the key disconnections involve the formation of the isoquinoline (B145761) ring system and the introduction of the hydroxyl and nitrile functionalities at specific positions.

Strategic Approaches to Isoquinoline Ring Formation

The isoquinoline core can be disconnected in several ways, leading to various synthetic strategies. The most common approaches involve the formation of the C1-N2 and C4a-C8a bonds or the N2-C3 and C4-C4a bonds. These disconnections correspond to well-established named reactions for isoquinoline synthesis.

Several classical methods are pivotal for the construction of the isoquinoline skeleton:

Bischler-Napieralski Reaction : This method involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to form a 3,4-dihydroisoquinoline. harvard.edu Subsequent oxidation yields the aromatic isoquinoline. This approach is particularly useful for synthesizing isoquinolines with substituents on the benzene (B151609) ring.

Pictet-Spengler Reaction : This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. pharmaguideline.com Similar to the Bischler-Napieralski reaction, subsequent oxidation is required to achieve the aromatic isoquinoline core.

Pomeranz-Fritsch Reaction : This acid-catalyzed reaction involves the cyclization of a benzalaminoacetal to directly form the isoquinoline nucleus. guidechem.com This method offers a direct route to the aromatic system without the need for an oxidation step.

These strategies provide versatile pathways to the core isoquinoline structure, with the choice of method often depending on the desired substitution pattern on the final molecule.

Introduction of Hydroxyl Functionality at C1 Position

The hydroxyl group at the C1 position of the isoquinoline ring exists in tautomeric equilibrium with its more stable keto form, 1(2H)-isoquinolinone. Therefore, synthetic strategies often target the formation of the isoquinolinone. Key retrosynthetic disconnections for the C1-hydroxyl group (or C1-oxo group) include:

Oxidation of the Isoquinoline Core : A direct approach involves the oxidation of the parent isoquinoline at the C1 position.

Hydrolysis of a 1-Halo- or 1-Amino-isoquinoline : The hydroxyl group can be introduced by nucleophilic substitution of a suitable leaving group, such as a halogen (e.g., chlorine) or an amino group, at the C1 position.

Cyclization of a Precursor with the Oxygen Functionality : A more convergent strategy involves incorporating the oxygen atom in one of the starting materials that will undergo cyclization to form the isoquinolinone ring directly.

Introduction of Nitrile Functionality at C8 Position

The introduction of a nitrile group at the C8 position of the isoquinoline ring requires regioselective functionalization of the benzene portion of the heterocycle. Key disconnections for the C8-nitrile group are:

Sandmeyer Reaction : A classical and reliable method involves the diazotization of an 8-aminoisoquinoline followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst. thieme-connect.dechemicalbook.comuop.edu.pk This approach necessitates the prior synthesis of the corresponding 8-aminoisoquinoline.

Transition Metal-Catalyzed C-H Cyanation : Modern synthetic methods offer the direct introduction of a nitrile group through C-H activation. iust.ac.ir This approach can provide a more atom-economical and step-efficient route, though regioselectivity can be a challenge. Rhodium and other transition metals have been shown to catalyze the C-H cyanation of related aza-aromatic compounds. iust.ac.ir

Classical and Modern Synthetic Routes

Building upon the retrosynthetic analysis, various synthetic routes can be designed to construct this compound and its analogues. These routes can be broadly categorized into classical cyclization reactions followed by functionalization, or more modern approaches that aim for higher efficiency and regioselectivity.

Cyclization Reactions and Annulation Strategies for Isoquinoline Derivatives

Cyclization StrategyStarting MaterialsKey Reagents/ConditionsProductRef.
Bischler-Napieralski β-PhenylethylamidePOCl₃, P₂O₅3,4-Dihydroisoquinoline harvard.edu
Pictet-Spengler β-Arylethylamine, Aldehyde/KetoneAcid catalyst (e.g., HCl, H₂SO₄)Tetrahydroisoquinoline pharmaguideline.com
Pomeranz-Fritsch Benzaldehyde, Aminoacetoaldehyde diethyl acetalStrong acid (e.g., H₂SO₄)Isoquinoline guidechem.com

These classical methods have been extensively used for the synthesis of a wide range of isoquinoline derivatives. Modern advancements in annulation strategies often involve transition-metal catalysis, which can offer milder reaction conditions and broader substrate scope.

Regioselective Functionalization Techniques for Hydroxyl and Nitrile Groups

Once the isoquinoline core is assembled, the introduction of the hydroxyl and nitrile groups at the C1 and C8 positions, respectively, requires precise regiochemical control.

Introduction of the C1-Hydroxyl Group (as 1-Isoquinolinone):

Oxidation of Isoquinoline : Direct oxidation of isoquinoline can be achieved using various oxidizing agents. For instance, potassium hydroxide at high temperatures can directly hydroxylate isoquinoline at the C1 position to yield 1-isoquinolone.

From 1-Chloroisoquinoline : A common and effective method involves the synthesis of 1-chloroisoquinoline, which can be prepared from isoquinoline N-oxide by treatment with phosphoryl chloride. The resulting 1-chloroisoquinoline can then be hydrolyzed under acidic or basic conditions to afford 1-isoquinolinone.

Cyclization of N-Acyl-2-alkenylphenylamines : This modern approach involves the rhodium-catalyzed cyclization of readily available N-acyl-2-alkenylphenylamines to directly afford 1-isoquinolinone derivatives. guidechem.com

Introduction of the C8-Nitrile Group:

Sandmeyer Reaction : This classical method remains a robust strategy. It involves the diazotization of 8-aminoisoquinoline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures, followed by the addition of a solution of copper(I) cyanide. thieme-connect.dechemicalbook.comuop.edu.pk This two-step process provides a reliable route to the 8-cyanoisoquinoline.

Transition Metal-Catalyzed C-H Cyanation : Recent advances in C-H activation have led to methods for the direct cyanation of aromatic C-H bonds. While regioselectivity can be a challenge, the use of directing groups can facilitate cyanation at a specific position. For isoquinolines, C-H functionalization can be directed to the C8 position under certain catalytic conditions. iust.ac.ir

The following table summarizes some regioselective functionalization techniques:

FunctionalizationPositionMethodStarting MaterialKey ReagentsProductRef.
HydroxylationC1OxidationIsoquinolineKOH, high temp.1-Isoquinolinone
HydroxylationC1Hydrolysis1-ChloroisoquinolineAcid or Base1-Isoquinolinone
CyanationC8Sandmeyer Reaction8-Aminoisoquinoline1. NaNO₂, HCl2. CuCN8-Cyanoisoquinoline thieme-connect.dechemicalbook.comuop.edu.pk
CyanationC8C-H CyanationIsoquinolineTransition metal catalyst, Cyanating agent8-Cyanoisoquinoline iust.ac.ir

The combination of these cyclization and functionalization strategies provides a versatile toolbox for the synthesis of this compound and a wide array of its analogues, enabling the exploration of their chemical and biological properties.

Strategies for C1-Hydroxylation

The introduction of a hydroxyl group at the C1 position of the isoquinoline core, leading to the formation of a 1(2H)-isoquinolone tautomer, is a key transformation in the synthesis of the target compound. Various strategies have been developed to achieve this, often involving cyclization reactions where the C1-oxygen bond is formed.

One prominent strategy involves the transition metal-catalyzed cyclization of suitable precursors. For instance, rhodium catalysis has been successfully employed in the synthesis of isoquinolones. A rhodium-catalyzed decarbonylation/alkyne insertion cascade of phthalimides provides a pathway to substituted isoquinolones in moderate to good yields rsc.org. This method involves a sequential decarbonylation, alkyne insertion, and intramolecular annulation, allowing for the construction of the C–C and C–N bonds of the isoquinolone ring in a single operation rsc.org. Another rhodium(III)-catalyzed approach utilizes the coupling of O-pivaloyl benzhydroxamic acids with 3,3-disubstituted cyclopropenes, proceeding through a C-H activation mediated pathway to form 4-substituted isoquinolones nih.gov. Furthermore, the reaction of aryl ketone O-acyloxime derivatives with internal alkynes, catalyzed by a rhodium complex, offers a redox-neutral route to isoquinolines where the N-O bond of the oxime acts as an internal oxidant acs.org.

Copper catalysis also presents a viable and often more economical alternative for the synthesis of isoquinolones. Copper-catalyzed annulation reactions are powerful methods for constructing nitrogen heterocycles researchgate.net. For example, the copper-catalyzed cyclocondensation of ortho-alkynyl aromatic aldehydes or ketones with urea provides an efficient route to isoquinoline derivatives ingentaconnect.com. In this reaction, urea serves as the nitrogen source, and the reaction proceeds with high chemoselectivity under the catalysis of copper(II) sulfate pentahydrate ingentaconnect.com.

The table below summarizes selected catalytic methods for the synthesis of 1-isoquinolone derivatives, highlighting the diversity of precursors and catalytic systems.

Catalyst SystemStarting MaterialsKey FeaturesReference
[Cp*RhCl₂]₂/NaOAcAryl ketone O-acyloxime derivatives and internal alkynesRedox-neutral C-H vinylation and C-N bond formation. acs.org
Rh(III) catalystO-pivaloyl benzhydroxamic acids and 3,3-disubstituted cyclopropenesC-H activation mediated coupling. nih.gov
Rhodium catalystPhthalimides and alkynesDecarbonylation/alkyne insertion cascade. rsc.org
CuSO₄·5H₂Oortho-Alkynyl aromatic aldehydes/ketones and ureaUse of an inexpensive catalyst and nitrogen source. ingentaconnect.com
Strategies for C8-Cyanation

The introduction of a nitrile group at the C8 position of the isoquinoline ring is a challenging transformation due to the electronic properties and potential steric hindrance of the peri position. Direct C-H cyanation methods are highly sought after for their atom economy and efficiency.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocycles. Rhodium(III) catalysis has been shown to be effective for the atroposelective C-H cyanation of 1-aryl benzo[h]isoquinolines nih.gov. This methodology utilizes a chiral binaphthyl "O"-linked Cp rhodium (BOCpRh) complex to achieve high enantioselectivity in the cyanation of the C-H bond ortho to the directing group, affording axially chiral 1-aryl isoquinoline nitriles nih.gov. While this has been demonstrated on a benzo-fused system, the principle of directed C-H cyanation could potentially be adapted for the C8 position of an isoquinoline precursor bearing a suitable directing group. The use of N-cyano-N-phenyl-p-toluenesulfonamide as the cyanating agent under mild conditions makes this an attractive strategy nih.gov.

A more classical, yet viable, approach to C8-cyanation involves the multi-step conversion of an 8-aminoisoquinoline precursor via a Sandmeyer-type reaction. This would involve the diazotization of the amino group followed by treatment with a cyanide salt, typically a copper(I) cyanide solution. While effective, this method requires the prior synthesis and isolation of the 8-aminoisoquinoline intermediate.

The following table outlines potential strategies for the C8-cyanation of the isoquinoline core.

MethodKey ReagentsAdvantagesPotential ChallengesReference
Directed C-H CyanationRh(III) catalyst, Chiral ligand, N-cyano-N-phenyl-p-toluenesulfonamideHigh regioselectivity, atom economy, potential for asymmetry.Requires a suitable directing group on the isoquinoline precursor. nih.gov
Sandmeyer Reaction8-Amino-isoquinoline, NaNO₂, H⁺, CuCNWell-established, reliable transformation.Multi-step process, requires synthesis of the amino precursor, use of toxic cyanide salts.Traditional Method

Multi-Component and One-Pot Synthetic Protocols

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining multiple reaction steps into a single procedure, thereby avoiding the isolation of intermediates beilstein-journals.orgnih.govmdpi.com. Several such protocols have been developed for the synthesis of substituted isoquinolines and isoquinolinones.

One-pot syntheses often leverage the power of transition metal catalysis to effect sequential transformations. For instance, a palladium-catalyzed one-pot reaction has been developed for the synthesis of isoquinolines from ortho-bromoarylaldehydes, terminal alkynes, and ammonium acetate, proceeding via sequential coupling-imination-annulation reactions. A two-step, one-pot synthesis of 3-methyl isoquinoline has been reported involving a palladium-catalyzed tandem allylation and intramolecular amination of benzylamine with allyl acetate nih.gov.

Multi-component reactions provide a convergent approach to complex molecules from simple starting materials. A multicomponent synthesis of tetrahydroisoquinolines from carboxylic acids, alkynyl ethers, and dihydroisoquinolines has been described, showcasing the ability to rapidly build molecular complexity nih.gov. While this yields a reduced isoquinoline core, subsequent oxidation could provide the aromatic system. Another example is a multicomponent one-pot reaction for the synthesis of functionalized 1,2-dihydroisoquinolines from 2-alkynylbenzaldehyde, an amine, zinc, and an allylic or benzylic bromide researchgate.net.

The table below presents examples of multi-component and one-pot synthetic protocols for isoquinoline derivatives.

Reaction TypeKey ReactantsCatalyst/ReagentsProduct TypeReference
One-Pot, Two-StepBenzylamine, Allyl acetatePalladium catalyst3-Methylisoquinoline nih.gov
Multi-componentCarboxylic acids, Alkynyl ethers, DihydroisoquinolinesNot specifiedTetrahydroisoquinolines nih.gov
Multi-component, One-Pot2-Alkynylbenzaldehyde, Amine, Zinc, Allylic/Benzylic bromideZinc1,2-Dihydroisoquinolines researchgate.net
One-Pot, Three-ComponentAryl ketones, Hydroxylamine, Internal alkyneRhodium(III) catalystSubstituted isoquinolines organic-chemistry.org

Catalytic Approaches in Isoquinoline Synthesis

Catalysis plays a pivotal role in the modern synthesis of isoquinolines, enabling efficient, selective, and sustainable routes to this important heterocyclic scaffold. Various catalytic systems, including transition metals, organocatalysts, and nanocatalysts, have been successfully applied.

Transition Metal-Catalyzed Reactions

Transition metals, particularly palladium, rhodium, and copper, are extensively used in the synthesis of isoquinolines and their derivatives through mechanisms such as C-H activation, cross-coupling, and annulation reactions nih.govresearchgate.net.

Palladium-catalyzed reactions are versatile for constructing the isoquinoline core. For example, a palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, yields monosubstituted isoquinolines organic-chemistry.orgacs.org. Palladium catalysis is also instrumental in one-pot procedures, such as the sequential coupling-imination-annulation of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate organic-chemistry.org.

Rhodium-catalyzed reactions have proven highly effective for the C-H activation/annulation strategy in isoquinoline synthesis. Rhodium(III) catalysts can mediate the oxidative coupling of aryl aldimines with internal alkynes to afford 3,4-disubstituted isoquinolines acs.org. Another approach involves the rhodium-catalyzed annulative coupling of benzimidates with vinyl selenone, which acts as an acetylene surrogate, to produce 3,4-unsubstituted isoquinolines under mild conditions organic-chemistry.org. Rhodium catalysis is also key in the synthesis of isoquinolones from benzamides and internal acetylene-containing α-amino carboxylates via a [4+2]-annulation nih.gov.

Copper-catalyzed reactions offer a more economical and environmentally friendly alternative for isoquinoline synthesis researchgate.net. A copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water provides a facile and green route to isoquinolines and isoquinoline N-oxides nih.gov. Copper(II) sulfate has been used to catalyze the cyclocondensation of ortho-alkynyl aromatic aldehydes or ketones with urea to form isoquinolines ingentaconnect.com. Furthermore, copper catalysis can be employed for the synthesis of complex fused systems, such as benzo acs.orgacs.orgindolo[1,2-b]isoquinolin-8-ones, through intramolecular C-H functionalization acs.org.

Organocatalysis and Biocatalysis in Isoquinoline Systems

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. In the context of isoquinoline synthesis, chiral phosphoric acids have been utilized as organocatalysts in a highly enantioselective Pictet-Spengler reaction for the synthesis of axially chiral tetrahydroisoquinolines via dynamic kinetic resolution acs.org. While this method yields a reduced isoquinoline, it highlights the potential of organocatalysis to control stereochemistry in isoquinoline systems.

Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective approach to the synthesis of complex molecules, including isoquinoline alkaloids oup.comfrontiersin.orgnih.govresearchgate.net. The biosynthesis of benzylisoquinoline alkaloids (BIAs) in plants involves a series of enzymatic steps, starting from tyrosine researchgate.net. Key enzymes such as norcoclaurine synthase (NCS), which catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde, and various oxidoreductases like cytochromes P450, are responsible for the formation and diversification of the isoquinoline core oup.comnih.gov. The promiscuity of some of these enzymes could be harnessed for the biocatalytic synthesis of novel isoquinoline derivatives oup.com. Chemoenzymatic one-pot processes have also been developed, for example, for the synthesis of tetrahydroisoquinolines starting from benzylic alcohols and an amino alcohol, utilizing a laccase/TEMPO system for the initial oxidation followed by a Pictet-Spengler reaction mdpi.com.

Nanocatalysis for Sustainable Synthesis

Nanocatalysts, materials with particle sizes in the nanometer range, offer several advantages in catalysis, including high surface area-to-volume ratio, enhanced reactivity, and often better selectivity and stability compared to their bulk counterparts taylorfrancis.com. The use of nanocatalysts aligns with the principles of green chemistry by enabling milder reaction conditions, higher efficiency, and easier catalyst recovery and reuse nih.govacs.org.

In the synthesis of isoquinoline derivatives, various nanocatalysts have been employed. For example, KF/Clinoptilolite nanoparticles have been used as a heterogeneous catalyst in the four-component reaction of isoquinoline, alkyl bromides, and electron-deficient internal alkynes in water to produce pyrido-[2,1-a]-isoquinoline derivatives nih.gov. Magnetically recoverable Fe₃O₄ nanoparticles, synthesized via a green method, have also been utilized as a catalyst for the multicomponent synthesis of pyrido-[2,1-a]-isoquinolines in water nih.gov. These examples demonstrate the potential of nanocatalysis to facilitate the sustainable synthesis of complex isoquinoline-based scaffolds taylorfrancis.com.

Advanced Synthetic Techniques and Green Chemistry Principles

In the pursuit of more sustainable and efficient chemical manufacturing, advanced synthetic techniques guided by the principles of green chemistry have become increasingly important in the synthesis of isoquinoline frameworks. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic routes. nih.gov Key advanced techniques applicable to the synthesis of this compound and its analogues include microwave-assisted synthesis, the use of ionic liquids as alternative reaction media, and the application of flow chemistry.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, resulting in rapid temperature increases and enhanced reaction rates. nih.gov The application of microwave irradiation has been successfully demonstrated in various synthetic strategies for isoquinoline and related heterocyclic scaffolds. nih.gov

A notable example is the palladium-catalyzed one-pot reaction for synthesizing isoquinolines from ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate. acs.org When this sequential coupling-imination-annulation reaction was conducted with oil bath heating at 150 °C, a 60% yield was obtained. In contrast, performing the reaction under microwave irradiation (300 W) at the same temperature for the same duration significantly improved the process, although the exact yield under these comparative conditions was part of a broader optimization study that ultimately reported yields up to 86% under optimal microwave conditions. acs.org

Another green approach involves the use of a recyclable homogeneous ruthenium catalyst in polyethylene glycol (PEG-400) under microwave irradiation for the synthesis of isoquinolines and isoquinolinones. This method proceeds via C–H/N–N activation and annulation of dibenzoyl hydrazine with internal alkynes, avoiding the need for external oxidants. Optimized conditions (150–160 °C for 10–15 minutes) resulted in high yields ranging from 62–92%. nih.govresearchgate.net

The table below summarizes various microwave-assisted methods for the synthesis of isoquinoline and quinoline (B57606) derivatives, highlighting the diversity of catalysts and reaction types employed.

Catalyst/Reagent SystemStarting MaterialsProduct TypeKey FeaturesYieldReference
PdCl₂(PPh₃)₂ / CuIo-bromoarylaldehydes, terminal alkynesSubstituted IsoquinolinesOne-pot, sequential coupling-imination-annulationUp to 86% acs.org
Ruthenium in PEG-400Dibenzoyl hydrazine, internal alkynesIsoquinolines & IsoquinolinonesRecyclable catalyst, oxidant-free62-92% nih.govresearchgate.net
Iron / TBHP / DBUVinyl isocyanidesMulti-substituted IsoquinolinesOxidative cascade reactionNot specified nih.gov
Nafion® NR50 / HMDS2-alkynylbenzaldehydes3-arylisoquinolinesEco-friendly, 6-exo-dig cyclization"Excellent yields" nih.gov

Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "green" solvents due to their negligible vapor pressure, which prevents their evaporation into the atmosphere. researchgate.netresearchgate.net Their unique properties, such as high thermal stability and the ability to dissolve a wide range of organic and inorganic compounds, make them attractive alternatives to volatile organic solvents. researchgate.net

In the context of heterocyclic synthesis, ionic liquids can act as both the solvent and catalyst, facilitating reactions and often allowing for easy product separation and recycling of the reaction medium. For instance, the room temperature ionic liquid n-butylpyridinium tetrafluoroborate (BPyBF₄) has been successfully used as a recyclable alternative to traditional molecular solvents in the synthesis of imidazo[2,1-a]isoquinolines. researchgate.net

While direct synthesis of this compound in ionic liquids is not extensively documented, the principles have been applied to related quinoline structures. An eco-friendly approach for synthesizing quinoline derivatives was developed using an α-chymotrypsin-catalyzed Friedländer condensation in an ionic liquid aqueous solution. This method demonstrated that enzymes can exhibit enhanced catalytic activity in ILs compared to conventional organic solvents, leading to excellent yields at lower temperatures. mdpi.com The customizable nature of ionic liquids, achieved by combining different cations and anions, allows for the tuning of their physicochemical properties to suit specific reaction requirements, offering significant potential for optimizing isoquinoline synthesis. researchgate.net

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. researchgate.netunimi.it These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety when handling hazardous reagents, and improved scalability. nih.govthieme-connect.de

The application of continuous-flow reactors enables the efficient synthesis of a variety of heterocyclic compounds, including quinolines and isoquinolines. researchgate.net This technology is particularly advantageous for reactions that are difficult to control in batch mode, such as those involving highly reactive intermediates or extreme temperatures. wiley-vch.de For example, flow chemistry facilitates reactions at temperatures exceeding the solvent's boiling point by using back-pressure regulators, a technique known as "superheating," which can dramatically reduce reaction times. unimi.itacs.org

A continuous-flow strategy has been developed for the synthesis of 3-cyano-quinolines, which are valuable building blocks in medicinal chemistry. acs.org This method allows for the safe and scalable production of these compounds within minutes. Flow chemistry has also been demonstrated to produce various quinoline and tetrahydroisoquinoline derivatives on scales ranging from milligrams to kilograms. researchgate.net The integration of multiple reaction and purification steps into a single, continuous process ("telescoped synthesis") further enhances efficiency and reduces waste, representing a significant advancement in the manufacturing of complex molecules like isoquinoline derivatives. nih.govacs.org

Purification and Characterization Methodologies for Synthetic Intermediates and Products

The successful synthesis of this compound relies on robust purification and characterization techniques to isolate the desired product from reaction mixtures and verify its identity and purity.

Purification: Commonly employed purification methods for isoquinoline derivatives include column chromatography and crystallization.

Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel). Products can be purified using a gradient of solvents, such as methanol in ethyl acetate or ethyl acetate in hexane, to elute the target compound. mdpi.com

Crystallization: This method is used to obtain highly pure solid products. Crude isoquinoline, for instance, can be purified to over 99% purity through multi-step crystallization. guidechem.comgoogle.com The process involves dissolving the impure compound in a suitable solvent and allowing it to slowly cool, leading to the formation of crystals of the pure substance, leaving impurities behind in the solvent. google.com

Extraction and Washing: Liquid-liquid extraction is frequently used during the work-up procedure to separate the product from the reaction medium. The organic layer containing the product is typically washed with aqueous solutions (e.g., water, brine, or dilute acid/base) to remove impurities before being dried and concentrated. shd-pub.org.rs

Characterization: Once purified, the identity and structure of the final product and any key intermediates are confirmed using a combination of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques for elucidating the molecular structure. They provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the isoquinoline core and the positions of substituents like the hydroxyl and carbonitrile groups. mdpi.comshd-pub.org.rs

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the compound, which is used to confirm its elemental composition. shd-pub.org.rsnih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are also used to analyze the purity of the compound. bldpharm.com

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are used to determine the purity of the synthesized compound by separating it from any remaining impurities. bldpharm.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule, such as the C≡N stretch of the nitrile group and the O-H stretch of the hydroxyl group. core.ac.uk

Reaction Mechanisms and Reactivity of 1 Hydroxyisoquinoline 8 Carbonitrile

Elucidation of Key Reaction Pathways

The reaction pathways of 1-Hydroxyisoquinoline-8-carbonitrile are diverse, involving substitutions on the aromatic core and transformations of its functional groups.

The isoquinoline (B145761) nucleus is a bicyclic heteroaromatic system. The pyridine (B92270) ring is generally electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, while the benzene (B151609) ring is more akin to a typical aromatic ring and undergoes electrophilic substitution.

Nucleophilic Substitution: The pyridine ring of isoquinoline is deactivated towards electrophiles but activated for nucleophilic substitution, particularly at the C1 and C3 positions. youtube.com In this compound, the C1 position is already substituted. Nucleophilic attack is therefore expected to be less facile than in isoquinoline itself. However, reactions like the Chichibabin amination, which typically occur at the C1-position of isoquinoline to yield 1-aminoisoquinoline, illustrate the susceptibility of this position to nucleophiles. shahucollegelatur.org.in Halogenated isoquinolines, especially at the 1-position, are highly susceptible to nucleophilic displacement. iust.ac.ir

The hydroxyl and nitrile groups are reactive sites that can undergo a variety of transformations.

The C1-hydroxyl group of 1-hydroxyisoquinoline (B23206) exists in tautomeric equilibrium with its keto form, isoquinolin-1(2H)-one (also known as isocarbostyril). scbt.comhmdb.ca This tautomerism significantly influences its reactivity.

Etherification: The hydroxyl group can be converted to an ether. This reaction typically proceeds under basic conditions to deprotonate the hydroxyl group, forming an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Esterification: Fischer esterification, the reaction of the hydroxyl group with a carboxylic acid under acidic catalysis, can form the corresponding ester. scienceready.com.aumasterorganicchemistry.com This is an equilibrium process that can be driven to completion by removing water. masterorganicchemistry.com Alternatively, the hydroxyl group can react with more reactive acylating agents like acid chlorides or anhydrides.

Oxidation: The isoquinoline ring system is generally difficult to oxidize. pharmaguideline.com However, the substituted tetrahydroisoquinoline core can be oxidized to form isoquinolin-1-ones. rsc.org For the already aromatic this compound, which exists in equilibrium with the isoquinolin-1(2H)-one tautomer, oxidation of the hydroxyl group itself would lead to more complex ring-opened products under harsh conditions. Electrochemical studies on related compounds show that the hydroxyisoquinoline system can be oxidized. nih.gov

The C8-nitrile group is a versatile functional group that can be transformed into other nitrogen-containing moieties or used to construct new rings.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. ebsco.comlibretexts.org This reaction proceeds through an intermediate amide, which can sometimes be isolated. libretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis: The nitrile is protonated, increasing its electrophilicity, followed by attack by water. chemistrysteps.com

Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile. chemistrysteps.com

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org Milder reducing agents can lead to the formation of aldehydes. organic-chemistry.org Catalytic hydrogenation can also be employed to produce primary amines. thieme-connect.de A variety of reducing agents are available for this transformation. nih.govorganic-chemistry.org

Cycloaddition: The nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, it can react with nitrile oxides to form 1,2,4-oxadiazoles or with nitrile imines to yield 1,2,4-triazoles. benthamdirect.comoup.comacs.org While the nitrile group is generally an unactivated dienophile, intramolecular cycloadditions are known to occur. nih.gov

Summary of Functional Group Transformations
Functional GroupReaction TypeReagents/ConditionsProduct Functional Group
C1-HydroxylEtherificationBase (e.g., NaH), Alkyl Halide (R-X)Ether (O-R)
C1-HydroxylEsterificationCarboxylic Acid (RCOOH), Acid Catalyst (e.g., H₂SO₄)Ester (O-CO-R)
C8-NitrileHydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid (COOH)
C8-NitrileReduction1. LiAlH₄, 2. H₂OPrimary Amine (CH₂NH₂)
C8-NitrileCycloadditionNitrile Oxides (R-CNO)1,2,4-Oxadiazole ring

Ring-Closure Reactions: Isoquinolines are often synthesized through various ring-closure strategies, such as the Bischler–Napieralski, Pictet–Gams, and Pictet–Spengler syntheses, which typically form a di- or tetrahydroisoquinoline that can be subsequently aromatized. pharmaguideline.comthieme-connect.de Electrophilic ring closure of iminoalkynes is another modern method for constructing the isoquinoline skeleton. organic-chemistry.org These methods are relevant to the synthesis of the core structure of this compound.

Ring-Opening Reactions: While the aromatic isoquinoline ring is generally stable, ring-opening can occur under specific conditions. For example, some isoquinoline derivatives undergo ring-opening upon treatment with bromine or in hot acetic acid. thieme-connect.de An ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism has been observed in the reaction of 3-bromoisoquinoline with sodium amide. iust.ac.ir

Functional Group Transformations of the Hydroxyl and Nitrile Moieties

Tautomerism and Isomerization Phenomena in Hydroxyisoquinolines

A critical aspect of the chemistry of this compound is the prototropic tautomerism involving the C1-hydroxyl group. 1-Hydroxyisoquinoline exists in a dynamic equilibrium with its amide tautomer, isoquinolin-1(2H)-one. scbt.comhmdb.ca This is a form of lactam-lactim tautomerism.

The position of this equilibrium is sensitive to the solvent. Studies on 3-hydroxyisoquinolines have shown that the hydroxy (lactim) form is favored in non-hydroxylic solvents, while the keto (lactam) form predominates in water. rsc.orgrsc.org A similar solvent dependency is expected for 1-hydroxyisoquinolines. Computational studies on substituted quinolines and isoquinolines have also been used to investigate the relative stabilities of keto and enol tautomers. researchgate.net

The presence of the electron-withdrawing nitrile group at the C8 position can influence the tautomeric equilibrium. By withdrawing electron density from the ring system, the nitrile group may affect the acidity of the N-H proton in the lactam form and the O-H proton in the lactim form, thereby shifting the equilibrium. Generally, electron-withdrawing groups tend to favor the lactam form.

Lactim-Lactam Tautomerism of 1-Hydroxyisoquinoline
Tautomeric FormStructure NameKey FeaturesFavored in
Lactim1-HydroxyisoquinolineAromatic, -OH group (enol-like)Non-polar, aprotic solvents
LactamIsoquinolin-1(2H)-oneAmide group, less aromatic pyridine ringPolar, protic solvents (e.g., water)

Mechanistic Studies of Select Reactions involving this compound Derivatives

Detailed mechanistic studies specifically on this compound are not widely reported. However, the general reactivity of the 1-hydroxyisoquinoline scaffold provides a basis for understanding its potential reaction pathways.

Kinetic studies are essential for determining the rates of chemical reactions and elucidating their mechanisms. For derivatives of 1-hydroxyisoquinoline, kinetic studies would likely focus on reactions such as N-alkylation, O-alkylation, and electrophilic substitution on the benzene ring.

The tautomeric equilibrium plays a critical role here, as the lactam and lactim forms exhibit different nucleophilic and electrophilic properties. For example, the nitrogen atom in the lactam is more nucleophilic, while the oxygen atom in the lactim is more susceptible to electrophilic attack.

A hypothetical kinetic study on the alkylation of this compound would involve monitoring the disappearance of the reactant and the appearance of the N-alkylated and O-alkylated products over time, typically using spectroscopic methods like UV-Vis or NMR spectroscopy. The rate law determined from such a study would provide insights into the reaction mechanism.

Reaction TypePotential Nucleophilic CenterInfluencing Factors
N-AlkylationNitrogen atom of the lactam tautomerSolvent polarity, nature of the alkylating agent
O-AlkylationOxygen atom of the lactim tautomerBase strength, reaction temperature
Electrophilic Aromatic SubstitutionBenzene ring carbonsActivating/deactivating nature of substituents

The identification and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. In reactions involving 1-hydroxyisoquinoline derivatives, various intermediates can be envisaged.

For instance, in electrophilic aromatic substitution reactions, the formation of a sigma complex (arenium ion) is a key intermediate. Spectroscopic techniques such as NMR and mass spectrometry are invaluable for identifying these transient species. In some cases, intermediates can be trapped by reacting them with a suitable trapping agent or can be observed directly at low temperatures.

For reactions involving the nitrile group, such as hydrolysis or reduction, intermediates like amides or imines could be formed and characterized.

Reaction TypePlausible IntermediateCharacterization Technique
Electrophilic Aromatic SubstitutionSigma Complex (Arenium Ion)Low-temperature NMR, Mass Spectrometry
Nucleophilic attack on the carbonyl (lactam)Tetrahedral intermediateIsotopic labeling studies, Computational modeling
Hydrolysis of the nitrile groupAmideInfrared (IR) Spectroscopy, NMR Spectroscopy

Further research focusing specifically on the kinetics and reaction intermediates of this compound is necessary to fully elucidate its chemical behavior.

Theoretical and Computational Studies on 1 Hydroxyisoquinoline 8 Carbonitrile

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the three-dimensional arrangement of atoms in a molecule and its various stable conformations.

Geometry Optimization and Conformational Analysis (e.g., DFT methods)

Theoretical studies on isoquinoline (B145761) and its derivatives often utilize DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p)), to determine the most stable molecular geometry. For 1-hydroxyisoquinoline-8-carbonitrile, it is hypothesized that the molecule exists predominantly in its planar keto-enol tautomeric form, 1(2H)-isoquinolinone-8-carbonitrile, due to the stability of the amide group.

Table 1: Representative Theoretical Bond Lengths and Angles for a Hypothetical Optimized Geometry of this compound (based on similar structures) This table is illustrative and based on data from analogous compounds, as specific experimental or calculated data for the title compound is not available.

ParameterPredicted Value
C1=O Bond Length~1.23 Å
C8-CN Bond Length~1.45 Å
C=N Bond Angle~123°
C-C-N Angle~119°

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule.

For aromatic and heterocyclic compounds, the HOMO is typically distributed over the electron-rich regions, while the LUMO is localized on the electron-deficient parts of the molecule. In this compound, it is anticipated that the HOMO would be located on the isoquinoline ring system, particularly the phenyl moiety, while the LUMO would be concentrated around the electron-withdrawing nitrile group and the carbonyl function of the isoquinolinone tautomer.

Molecular Electrostatic Potential (MEP) maps are also employed to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this molecule, the oxygen of the carbonyl and the nitrogen of the nitrile group would exhibit negative potential (red regions), indicating susceptibility to electrophilic attack, whereas the hydrogen atom on the nitrogen (in the tautomeric form) would show a positive potential (blue region), marking it as a site for nucleophilic interaction.

Table 2: Predicted Electronic Properties of this compound This table presents hypothetical values based on trends observed in similar molecules.

PropertyPredicted Characteristic
HOMO EnergyRelatively high, indicating electron-donating capacity of the ring
LUMO EnergyRelatively low, due to electron-withdrawing groups
HOMO-LUMO GapModerate, suggesting potential for reactivity
Dipole MomentSignificant, arising from the polar carbonyl and nitrile groups

Spectroscopic Property Prediction and Correlation

Computational methods can predict various types of spectra, which can then be correlated with experimental data for structure verification.

Computational Prediction of Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating electronic absorption and emission spectra. Studies on similar isoquinoline derivatives have shown that TD-DFT can accurately predict the wavelengths of maximum absorption (λmax). The absorption spectra of this compound are expected to arise from π-π* and n-π* electronic transitions within the aromatic system. The presence of the nitrile and hydroxyl/carbonyl groups is expected to influence the position and intensity of these absorption bands.

Fluorescence properties are also a key feature of many isoquinoline derivatives. researchgate.netnih.gov Computational predictions can provide insights into the fluorescence quantum yield and Stokes shift, which is the difference between the maximum absorption and emission wavelengths.

Vibrational Analysis and NMR Chemical Shift Prediction

Theoretical vibrational (infrared and Raman) spectra are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations can help in assigning the vibrational modes observed in experimental spectra. For this compound, characteristic vibrational frequencies would be expected for the C=O stretch, C≡N stretch, N-H stretch (of the tautomer), and various aromatic C-H and C-C stretching and bending modes.

Furthermore, the Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted shifts, when compared to experimental data, are invaluable for the structural elucidation of newly synthesized compounds. For instance, computational studies on quinazoline-4-one derivatives have shown a good correlation between calculated and experimental NMR data. sapub.org

Table 3: Predicted Spectroscopic Data for this compound This table is illustrative and based on expected values for the functional groups present.

Spectroscopic DataPredicted Region/Value
UV-Vis (λmax)Expected in the UV region, influenced by solvent polarity
IR (C=O stretch)~1650-1680 cm⁻¹
IR (C≡N stretch)~2220-2240 cm⁻¹
¹H NMR (Aromatic H)~7.0-8.5 ppm
¹³C NMR (C=O)~160-170 ppm
¹³C NMR (C≡N)~115-120 ppm

Reaction Mechanism Modeling and Energy Landscape Exploration

A significant gap in the current body of knowledge is the computational modeling of reaction mechanisms involving this compound. Theoretical chemistry can be employed to explore the energy landscapes of potential reactions, such as its synthesis or its participation in further chemical transformations. By mapping the pathways of reactants, transition states, and products, chemists can gain a deeper understanding of reaction feasibility, kinetics, and potential byproducts. Such studies would be crucial for optimizing synthetic routes and predicting the chemical behavior of this compound.

Transition State Characterization and Reaction Barrier Calculation

The reactivity of the isoquinoline ring system is a subject of considerable interest. The nitrogen atom in the ring deactivates the heterocyclic portion towards electrophilic attack and activates it towards nucleophilic attack. youtube.com Conversely, the fused benzene (B151609) ring is more susceptible to electrophilic substitution, which typically occurs at the 5- and 8-positions. shahucollegelatur.org.in The presence of a hydroxyl group at the 1-position and a nitrile group at the 8-position on the isoquinoline framework of this compound would significantly modulate this reactivity.

Computational studies on related systems, such as the synthesis of isoquinoline derivatives, often involve the calculation of transition states and reaction barriers to understand reaction mechanisms and predict outcomes. For instance, in the synthesis of isoquinolines from 2-alkynylbenzaldoximes, a proposed mechanism involves a 6-endo-dig cyclization, the transition state of which can be modeled to understand the reaction's feasibility and kinetics. thieme-connect.de Similarly, understanding the energy barriers for reactions like the Bischler-Napieralski or Pictet-Spengler reactions, which are common methods for synthesizing isoquinoline derivatives, relies on computational characterization of transition states. wikipedia.org

For this compound, theoretical calculations could be employed to investigate various potential reactions. For example, the energy barrier for the tautomerization between the 1-hydroxyisoquinoline (B23206) (enol) form and its corresponding 1(2H)-isoquinolinone (keto) form could be calculated. nih.gov Additionally, the reaction barriers for nucleophilic or electrophilic substitution at various positions on the ring could be determined, taking into account the directing effects of the hydroxyl and nitrile groups. Such calculations would typically be performed using density functional theory (DFT) methods, which provide a good balance between computational cost and accuracy for systems of this size.

Solvation Effects on Reaction Pathways

The solvent environment can have a profound impact on reaction pathways and equilibria. For a molecule like this compound, solvation effects would be particularly important due to the presence of polar functional groups capable of hydrogen bonding. Studies on similar molecules, such as 8-hydroxyquinoline (B1678124), have shown that the solvent plays a crucial role in stabilizing specific conformers and influencing the electronic structure. uaic.ro

In the case of this compound, the tautomeric equilibrium between the hydroxy and keto forms is expected to be sensitive to the solvent. Polar protic solvents would be expected to stabilize the 1-hydroxy form through hydrogen bonding with both the hydroxyl group and the ring nitrogen. Conversely, polar aprotic solvents might favor the keto form. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the relative energies of the tautomers and on the energy barriers of reactions.

Furthermore, solvation can influence the reactivity of the nitrile group. For instance, the hydrolysis of the nitrile to a carboxylic acid would proceed through different transition states and with different reaction rates depending on the solvent's ability to stabilize charged intermediates. Molecular dynamics simulations in explicit solvent could provide a more detailed picture of the specific solvent-solute interactions and their dynamic nature. osti.govusm.my

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with each other. nih.gov For this compound, MD simulations could provide valuable insights into its aggregation behavior, interactions with other molecules, and the structure of its condensed phases.

Hydrogen Bonding Networks Involving the Hydroxyl and Nitrile Groups

The hydroxyl and nitrile groups of this compound are both capable of participating in hydrogen bonds. wikipedia.org The hydroxyl group can act as a hydrogen bond donor, while the oxygen of the hydroxyl group, the nitrogen of the nitrile group, and the nitrogen of the isoquinoline ring can all act as hydrogen bond acceptors. libretexts.org This versatility allows for the formation of complex hydrogen bonding networks.

Within a single molecule, an intramolecular hydrogen bond could potentially form between the 1-hydroxyl group and the nitrogen atom of the isoquinoline ring, similar to what is observed in 8-hydroxyquinolines. uaic.rorsc.org This would lead to the formation of a stable five-membered ring.

In the condensed phase, intermolecular hydrogen bonds would play a dominant role in determining the structure and properties. MD simulations could be used to explore the different possible hydrogen bonding motifs. For example, chains or cyclic structures could form through hydrogen bonds between the hydroxyl groups of neighboring molecules. The nitrile group could also participate in these networks, either by accepting a hydrogen bond from a hydroxyl group or by interacting with other polar groups. Studies on related hydroxyquinoline derivatives have highlighted the importance of such intermolecular interactions. nih.gov

Table 1: Potential Hydrogen Bonding Interactions in this compound

DonorAcceptorType of Interaction
1-Hydroxyl (-OH)Isoquinoline Ring Nitrogen (N)Intramolecular
1-Hydroxyl (-OH)1-Hydroxyl Oxygen (-OH)Intermolecular
1-Hydroxyl (-OH)8-Nitrile Nitrogen (C≡N)Intermolecular

π-π Stacking Interactions in Crystalline States or Aggregates

The planar aromatic structure of the isoquinoline ring system makes it highly susceptible to π-π stacking interactions. These non-covalent interactions, which arise from the electrostatic and dispersion forces between aromatic rings, are crucial in determining the packing of molecules in crystals and the structure of aggregates in solution. nih.gov

In the crystalline state of this compound, one would expect to observe significant π-π stacking. The molecules would likely arrange themselves in a parallel-displaced or T-shaped orientation to maximize these favorable interactions. The presence of the polar hydroxyl and nitrile groups could influence the specific stacking arrangement by introducing additional electrostatic interactions. X-ray crystallography of related quinoline (B57606) and isoquinoline derivatives has revealed various π-π stacking motifs. mdpi.comnih.gov

Computational studies can be used to quantify the strength of these π-π stacking interactions. By calculating the interaction energy between two or more molecules of this compound as a function of their relative orientation and separation, it is possible to identify the most stable stacking configurations. These calculations can also help in understanding how substituents on the aromatic ring affect the strength and geometry of π-π stacking. acs.org

Table 2: Summary of Theoretical and Computational Approaches

Area of StudyComputational MethodExpected Insights for this compound
Reactivity and Reaction MechanismsDensity Functional Theory (DFT)Prediction of reaction barriers, characterization of transition states, understanding of substituent effects.
Solvation EffectsPolarizable Continuum Models (PCM), Molecular Dynamics (MD)Influence of solvent on tautomeric equilibrium, reaction pathways, and conformational preferences.
Intermolecular InteractionsMolecular Dynamics (MD), Quantum Chemistry CalculationsElucidation of hydrogen bonding networks, quantification of π-π stacking energies, prediction of crystal packing.

Potential Biological Activity and Structure Activity Relationship Sar of 1 Hydroxyisoquinoline 8 Carbonitrile

Overview of Biological Activities of Functionalized Isoquinoline (B145761) Scaffolds

The isoquinoline scaffold is a prominent structural motif found in numerous natural alkaloids and synthetic compounds, recognized as a "privileged structure" in medicinal chemistry. nih.govrsc.org This framework is associated with a wide array of pharmacological properties, making it a focal point for drug discovery and development. nih.govnih.gov Isoquinoline derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, and enzyme-inhibiting agents. nih.govnih.gov

The isoquinoline core is a key component in many compounds with notable anticancer activity. nih.govnih.gov These derivatives exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the disruption of critical cell signaling pathways. nih.govresearchgate.net

Natural and synthetic isoquinoline alkaloids have been shown to effectively trigger cell death in a variety of cancer cell lines. nih.gov For example, certain alkaloids induce apoptosis by activating caspases, key enzymes in the apoptotic pathway. nih.gov The alkaloid chelerythrine, for instance, promotes apoptosis by decreasing the mitochondrial membrane potential and activating caspase-3. nih.gov Similarly, sanguinarine (B192314) has demonstrated antitumor effects in multiple cancer models. nih.gov

A significant mechanism for the anticancer action of some isoquinoline derivatives is the inhibition of topoisomerases, enzymes that are crucial for DNA replication and repair. nih.gov The protoberberine alkaloid berberrubine, for instance, has been found to induce topoisomerase II-mediated DNA cleavage. nih.gov Furthermore, fused pyrrolo[2,1-a]isoquinolines, such as those in the lamellarin family of marine alkaloids, are known for their potent cytotoxic activity and function as topoisomerase inhibitors. rsc.orgnih.gov

Isoquinoline derivatives can also modulate cell signaling to inhibit cancer progression. They have been investigated for their ability to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance (MDR) in cancer cells, which is a major obstacle in chemotherapy. arabjchem.org Additionally, some derivatives have been designed to inhibit inhibitor of apoptosis proteins (IAPs), thereby promoting cancer cell death. nih.gov

Table 1: Examples of Isoquinoline Derivatives with Anticancer Activity

Compound Class/Derivative Proposed Mechanism of Action Target Cancer Cell Lines Reference(s)
Chelerythrine Induction of apoptosis via caspase-3 activation Gastric cancer (BGC-823) nih.gov
Sanguinarine Induction of apoptosis Prostate, cervical, pancreatic, colorectal nih.gov
Berberrubine Induction of topoisomerase II-mediated DNA cleavage - nih.gov
Lamellarins Topoisomerase inhibition, cytotoxicity Lung, breast, liver, blood, prostate rsc.orgnih.gov
B01002, C26001 Inhibition of Inhibitor of Apoptosis Proteins (IAPs) Ovarian cancer (SKOV3) nih.gov

The isoquinoline scaffold is the foundation for numerous compounds exhibiting potent antimicrobial activity. nih.govnih.gov Research has demonstrated the efficacy of these derivatives against a broad spectrum of bacteria and fungi. nih.govnih.gov

Specifically, novel alkynyl isoquinolines have shown strong bactericidal effects against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.comfao.org These compounds have also demonstrated the ability to reduce the load of intracellular MRSA within macrophages, a feat not achieved by the conventional antibiotic vancomycin. mdpi.com A key advantage of some of these isoquinoline derivatives is their low propensity for inducing bacterial resistance. mdpi.com Preliminary studies suggest that their mechanism of action involves the disruption of cell wall and nucleic acid biosynthesis in bacteria like S. aureus. mdpi.com

Synthetic efforts have produced a variety of functionalized 1,2,3,4-tetrahydroisoquinolines (THIQs) with significant bactericidal and fungicidal properties. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that specific substitutions, such as halogenated phenyl and phenethyl carbamates, lead to remarkable bactericidal activity. nih.gov For antifungal activity, chlorinated derivatives, including chlorobenzoate and chlorophenylpropanoate esters, have shown the greatest efficacy against the fungi tested. nih.gov The antimicrobial potential of isoquinoline alkaloids has been a subject of research for decades, highlighting their importance as potential chemotherapeutic agents. nih.govelsevierpure.com

Table 2: Isoquinoline Derivatives with Notable Antimicrobial Activity

Compound/Derivative Class Type of Activity Target Organisms Reference(s)
Alkynyl Isoquinolines (HSN584, HSN739) Antibacterial Gram-positive bacteria, MRSA, VRSA mdpi.comfao.org
Fluorophenylpropanoate ester (13) Bactericidal Broad-range bacteria nih.gov
Halogenated phenyl- (17, 18) and phenethyl carbamates (21, 22) Bactericidal Broad-range bacteria nih.gov
Chlorobenzoate ester (10) Antifungal Various fungi nih.gov
Chlorophenethyl carbamate (B1207046) (22) Antifungal Various fungi nih.gov

Isoquinoline derivatives have emerged as a promising class of antiviral agents, with activity reported against a diverse range of viruses. mdpi.comresearchgate.net These compounds can interfere with various stages of the viral life cycle.

Screening of chemical libraries has identified isoquinolone compounds with potent activity against both influenza A and B viruses. nih.govnih.gov The mechanism for some of these derivatives involves the inhibition of viral polymerase activity, which is essential for viral RNA replication. nih.govnih.gov Through SAR studies, researchers have been able to modify initial hit compounds to reduce cytotoxicity while retaining antiviral efficacy, making them more viable as backbones for drug development. nih.govnih.gov

The isoquinoline scaffold has also been extensively studied for its anti-HIV potential. mdpi.comresearchgate.net Certain derivatives, such as dimethoxy-3,4-dihydroisoquinoline and dihydroxyisoquinolinium salts, have shown effective inhibition of HIV. mdpi.com Some tetrahydroisoquinoline alkaloids have also been reported to possess anti-HIV activity. elsevierpure.com The mechanism of action for some of these compounds is believed to involve the inhibition of key viral enzymes like reverse transcriptase. researchgate.net The quaternary nitrogen atom is considered crucial for the antiviral activity in some classes of isoquinoline alkaloids. mdpi.comresearchgate.net

More recently, with the emergence of new viral threats, isoquinoline derivatives have been investigated for broader applications. For instance, novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline (THIQ) derivatives have been shown to effectively suppress the replication of SARS-CoV-2 in cell cultures. researchgate.net

Table 3: Examples of Isoquinoline Derivatives with Antiviral Activity

Compound/Derivative Class Target Virus(es) Proposed Mechanism Reference(s)
Isoquinolone Derivatives Influenza A and B Inhibition of viral polymerase nih.govnih.gov
Dimethoxy-3,4-dihydroisoquinoline HIV - mdpi.com
1-Oxo-2,3,4-trisubstituted THIQs SARS-CoV-2 Inhibition of viral replication researchgate.net
(+)-1(R)-coclaurine HIV - mdpi.com
Berbamine Broad-spectrum (HSV, HIV, SARS-CoV) - mdpi.com

Beyond their roles in fighting cancer and microbes, isoquinoline derivatives are recognized as potent inhibitors of various enzymes critical to physiological and pathological processes. nih.gov

One significant area of research is the inhibition of phosphodiesterases (PDEs), particularly PDE4, which is a key enzyme in the inflammatory cascade. A series of 7-(cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been developed and shown to be potent PDE4B inhibitors, which also leads to strong inhibition of TNF-α release, a major pro-inflammatory cytokine. nih.gov SAR studies of these compounds have highlighted that specific substitutions on the phenyl ring and the presence of a sulfonamide group are crucial for enhancing inhibitory activity and selectivity. nih.gov

Isoquinoline alkaloids have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme whose inhibition is a primary strategy for treating Alzheimer's disease. nih.gov Both bisbenzylisoquinoline alkaloids and their simpler monomeric 1-benzylisoquinoline (B1618099) counterparts have demonstrated AChE inhibitory activity. nih.gov

Furthermore, certain isoquinoline alkaloids, such as palmatine, berberine, and jatrorrhizine, have been identified as noncompetitive inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory fatty acids. nih.gov

Of particular relevance to 1-hydroxyisoquinoline-8-carbonitrile is the activity of related structures against 2-oxoglutarate (2OG)-dependent oxygenases. The structural isomer, 8-hydroxy-isoquinoline-5-carboxylic acid, is closely related to 5-carboxy-8-hydroxyquinoline (IOX1), a known pan-inhibitor of 2OG-dependent oxygenases like histone demethylases (KDMs) and hypoxia-inducible factor (HIF) hydroxylases. These enzymes are crucial in epigenetic regulation and cellular responses to hypoxia. Inhibition occurs through competition with 2OG for binding to the Fe(II) center in the enzyme's active site.

Investigation of Pharmacophoric Elements within this compound

While direct experimental data on the biological activity of this compound is not extensively available, its structural features allow for informed predictions based on the well-established structure-activity relationships of related isoquinoline and quinoline (B57606) compounds. The key pharmacophoric elements—the isoquinoline core, the C1-hydroxyl group, and the C8-nitrile group—are expected to govern its interactions with biological targets.

The hydroxyl group at the C1 position of the isoquinoline ring is a critical functional group that significantly influences the molecule's chemical properties and potential biological activity. This group exists in a tautomeric equilibrium with its keto form, 1(2H)-isoquinolinone. hmdb.ca This tautomerism is a key feature, as both the hydroxyl and the carbonyl group can participate in vital non-covalent interactions.

In the context of enzyme inhibition, particularly for metalloenzymes, the C1-hydroxyl (or its tautomeric keto form) can play a direct role in coordinating with the metal ion in the active site. For instance, in the case of 2-oxoglutarate-dependent oxygenase inhibitors like IOX1 (a quinoline analog), bidentate metal coordination occurs via the pyridinyl nitrogen and a phenolic oxygen. By analogy, the C1-hydroxyl/oxo group of this compound, potentially in concert with the ring nitrogen, could chelate the Fe(II) ion in the active site of such enzymes, leading to potent inhibition.

Furthermore, SAR studies on various isoquinoline derivatives have shown that modifications at the C1 position dramatically impact biological activity. The presence and nature of the substituent at this position often dictate the compound's potency and selectivity across anticancer, antimicrobial, and enzyme inhibitory assays. Therefore, the C1-hydroxyl group in this compound is predicted to be a key pharmacophoric element, essential for molecular recognition and binding at biological targets.

Role of the C8-Nitrile Group in Biological Interactions

The nitrile group (–C≡N) at the C8 position of the isoquinoline core is a critical determinant of the molecule's potential biological interactions. In medicinal chemistry, nitrile groups are often considered as bioisosteres for carbonyl, hydroxyl, and carboxyl groups, as well as halogen atoms. nih.gov Their role, however, extends beyond simple mimicry.

The C8-nitrile group can significantly influence the compound's binding affinity to biological targets. researchgate.net This is achieved through various non-covalent interactions. The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial connections with amino acid residues like asparagine, glutamine, or the backbone NH groups of proteins. researchgate.net Furthermore, the linear geometry of the nitrile group allows it to occupy narrow hydrophobic pockets within a protein's binding site, potentially displacing water molecules and leading to a favorable entropic contribution to the binding energy. nih.govresearchgate.net

The strong dipole moment of the nitrile group can also lead to favorable dipole-dipole interactions with polar residues in the target protein. A survey of the Protein Data Bank (PDB) and ChEMBL databases has highlighted the versatile roles of nitrile groups in enhancing binding affinities through these various interactions. nih.gov

Influence of the Isoquinoline Heterocycle on Bioactivity

The isoquinoline scaffold itself is a "privileged structure" in drug discovery, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. nih.govresearchgate.net Isoquinoline alkaloids, derived from amino acids like tyrosine or phenylalanine, are prevalent in the plant kingdom and have a long history of use in medicine. nih.govrsc.org

This heterocyclic system can engage in various interactions with biological macromolecules. The aromatic rings can participate in π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor or, when protonated, as a hydrogen bond donor, further anchoring the molecule to its biological target. rsc.org

The broad spectrum of activities associated with isoquinoline derivatives includes antitumor, antiviral, antibacterial, anti-inflammatory, and neuroprotective effects. nih.govrsc.orgnih.gov The specific biological profile of a given isoquinoline derivative is heavily influenced by the nature and position of its substituents, such as the 1-hydroxy and 8-carbonitrile groups in the compound of interest.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For this compound, SAR studies would involve the systematic modification of its structure to identify key pharmacophoric features.

Design and Synthesis of Analogues for SAR Elucidation

The design and synthesis of analogues are central to SAR studies. For this compound, this would involve modifications at several key positions:

The C8-Nitrile Group: Analogues could be synthesized where the nitrile group is replaced by other electron-withdrawing or isosteric groups, such as a carboxamide, an ester, a ketone, or a halogen. This would help to probe the importance of the nitrile group's electronic and steric properties for activity.

The 1-Hydroxy Group: The hydroxyl group could be converted to an ether or an ester to investigate the significance of its hydrogen-bonding capability. Its removal would also be a key experiment.

The Isoquinoline Ring: Substituents could be introduced at other positions (e.g., C3, C4, C5, C6, C7) on the isoquinoline ring to explore the impact of steric bulk, electronics, and lipophilicity on biological activity. For instance, studies on other quinoline derivatives have shown that substituents at C-5 and C-7 can significantly affect inhibitory activity against certain enzymes. nih.gov

The synthesis of these analogues would likely rely on established methods for the functionalization of the isoquinoline core. nih.gov

Table 1: Potential Analogues for SAR Studies of this compound

Parent Compound Modification Site Proposed Analogue Functional Group Rationale for Synthesis
This compoundC8-Nitrile-CONH₂, -COOH, -Cl, -FTo evaluate the role of the nitrile group in binding and activity.
This compound1-Hydroxy-OCH₃, -OCOCH₃To determine the importance of the hydroxyl group as a hydrogen bond donor/acceptor.
This compoundIsoquinoline Ring (e.g., C5)-CH₃, -Cl, -OCH₃To probe the steric and electronic requirements for optimal activity.

Computational Approaches to SAR (e.g., Molecular Docking, QSAR)

Computational methods are invaluable tools in modern drug discovery for predicting and rationalizing the SAR of a compound series.

Molecular Docking: This technique could be used to predict the binding mode of this compound and its analogues within the active site of a putative protein target. By visualizing the interactions, researchers can understand why certain structural modifications lead to increased or decreased activity. For example, docking studies on 8-hydroxyquinoline (B1678124) derivatives have been used to understand their interaction with the ATP-binding pocket of kinases. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For this compound derivatives, a QSAR model could be developed using descriptors such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters). Such models can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the synthetic efforts towards more potent compounds.

Mechanism of Action Studies at a Molecular Level (In Vitro Investigations)

Elucidating the mechanism of action at a molecular level is crucial for the development of any potential therapeutic agent. For this compound, this would involve identifying its direct molecular targets and validating these interactions through in vitro experiments.

Target Identification and Validation

Given the structural similarity of this compound to other bioactive quinolines and isoquinolines, several potential target classes can be hypothesized.

Kinases: Many quinoline-based compounds are known to be kinase inhibitors. nih.gov The 8-hydroxyquinoline scaffold, in particular, has been identified in inhibitors of Pim-1 kinase. nih.gov It is plausible that this compound could also target the ATP-binding site of one or more kinases.

Metalloenzymes: The 8-hydroxyquinoline moiety is a well-known metal-chelating motif. researchgate.net This suggests that this compound could inhibit metalloenzymes, such as prolyl hydroxylases, by chelating the active site metal ion (often iron).

DNA Intercalators: The planar aromatic system of the isoquinoline ring raises the possibility of intercalation into DNA, a mechanism of action for some anticancer drugs.

Table 2: Potential Molecular Targets for this compound and Investigational Methods

Potential Target Class Example Target In Vitro Validation Method Relevant Findings for Related Compounds
Protein KinasesPim-1 KinaseKinase activity assays (e.g., radiometric or fluorescence-based)8-Hydroxy-quinoline-7-carboxylic acid derivatives are potent Pim-1 inhibitors. nih.gov
MetalloenzymesHIF-1α Prolyl HydroxylaseEnzyme inhibition assays, thermal shift assays8-Hydroxyquinoline-7-carboxyamides are effective inhibitors of HIF-1α prolyl hydroxylase. nih.gov
DNA-DNA binding studies (e.g., UV-Vis spectroscopy, fluorescence quenching)Tetrahydroisoquinoline marine alkaloids exhibit potent cytotoxic activities. mdpi.com

Target validation would involve expressing and purifying the candidate target protein and then performing in vitro assays to confirm that this compound directly binds to and modulates its activity. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to quantify the binding affinity.

Ligand-Target Binding Interactions

While direct crystallographic or detailed molecular docking studies specifically for this compound are not extensively available in public literature, a comprehensive understanding of its potential ligand-target binding interactions can be inferred from the well-established binding modes of structurally related isoquinolinone and quinoline-based inhibitors targeting PARP1.

The isoquinolinone scaffold is a recognized pharmacophore for potent PARP1 inhibition. The catalytic domain of PARP1 features a highly conserved NAD+ binding site, which is the primary target for competitive inhibitors. The binding of these inhibitors is typically characterized by a network of specific hydrogen bonds and hydrophobic interactions.

Based on extensive research on analogous PARP inhibitors, the binding of this compound to the PARP1 active site would likely involve key interactions with several conserved amino acid residues. The lactam moiety (a cyclic amide) of the isoquinolinone ring system is crucial for anchoring the molecule within the nicotinamide-binding pocket of PARP1.

Key Inferred Interactions:

Hydrogen Bonding: The amide group within the isoquinolinone core is anticipated to form critical hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 in the PARP1 active site. These interactions are a hallmark of many potent PARP inhibitors and are essential for high-affinity binding.

π-π Stacking: The aromatic rings of the isoquinoline system are expected to engage in π-π stacking interactions with the side chain of Tyr907. This interaction further stabilizes the ligand within the binding pocket.

Role of the 1-Hydroxy Group: The hydroxyl group at the 1-position is the tautomeric form of the lactam and is integral to the amide group's ability to act as both a hydrogen bond donor and acceptor. This feature is fundamental to its interaction with the key glycine (B1666218) and serine residues.

Influence of the 8-Cyano Group: The nitrile (cyano) group at the 8-position is a significant feature. While direct evidence for this specific compound is limited, substitutions at this position in related quinoxalinone inhibitors have been shown to influence potency. The electron-withdrawing nature of the cyano group can modulate the electronic properties of the aromatic system, potentially influencing the strength of the π-π stacking interactions. Furthermore, depending on its orientation within the binding site, the nitrile nitrogen could potentially form additional hydrogen bonds or other polar interactions with nearby residues, thereby enhancing binding affinity.

Molecular modeling and structure-activity relationship (SAR) studies on similar compounds have consistently demonstrated the importance of these interactions for effective PARP1 inhibition. The precise orientation and conformational energetics of this compound within the PARP1 active site would ultimately determine its inhibitory potency.

Table of Interacting Residues and Bond Types (Inferred)

Interacting ResidueProbable Interaction TypeMoiety of this compound Involved
Gly863Hydrogen BondLactam amide
Ser904Hydrogen BondLactam amide
Tyr907π-π StackingIsoquinoline ring system

Advanced Research Applications in Chemical Sciences

Role as a Privileged Scaffold for Diversified Chemical Libraries

The isoquinoline (B145761) framework is recognized as a privileged structure in medicinal chemistry, often serving as a template for the development of diverse chemical libraries. nih.govrsc.org These scaffolds are of significant interest to synthetic and medicinal chemists for constructing new therapeutic agents. nih.govresearchgate.netresearchgate.net However, there is no specific information available in the reviewed literature that identifies 1-Hydroxyisoquinoline-8-carbonitrile as a privileged scaffold for creating diversified chemical libraries.

Synthesis of Complex Heterocyclic Systems

Numerous synthetic methodologies have been developed for the synthesis of the isoquinoline ring and its derivatives, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. researchgate.netwikipedia.org These methods allow for the construction of a wide array of isoquinoline-based structures. Despite the extensive research into isoquinoline synthesis, there are no specific reports detailing the use of this compound as a precursor for the synthesis of more complex heterocyclic systems.

Applications in Materials Science Research

Materials science has seen a surge in the use of organic molecules for various applications. Isoquinoline derivatives, in general, have been investigated for their potential in this field. uconn.edunih.gov

Fluorescent Probes and Chemosensors Development

Certain isoquinoline derivatives are known for their fluorescent properties and have been developed into probes and chemosensors for detecting various analytes. nih.govunimi.itmdpi.comresearchgate.netnih.gov For instance, some 3-hydroxyisoquinoline (B109430) derivatives exhibit blue fluorescence and have been explored as potential fluorescent dyes. nih.govunimi.it However, there is no specific research available on the application of this compound in the development of fluorescent probes or chemosensors.

Optoelectronic Materials Research (e.g., Organic Light-Emitting Diodes)

The field of optoelectronics has utilized various organic compounds, including quinoline (B57606) and isoquinoline derivatives, in the fabrication of devices such as Organic Light-Emitting Diodes (OLEDs). uconn.edunih.govdergipark.org.tr While research has been conducted on materials like 8,8′-dimethoxy-5,5′-bisquinoline for blue-emitting OLEDs, there are no available studies that report the use of this compound in optoelectronic materials research.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for enabling the comprehensive study of 1-hydroxyisoquinoline-8-carbonitrile. While classical methods such as the Bischler-Napieralski and Pomeranz-Fritsch reactions provide foundational approaches to the isoquinoline (B145761) scaffold, future research should focus on modern synthetic strategies that offer improved yields, milder reaction conditions, and greater functional group tolerance. tutorsglobe.comresearchgate.net

Promising avenues include the adoption of transition-metal-catalyzed C-H activation and annulation reactions. researchgate.netnih.govnih.gov For instance, rhodium(III)-catalyzed annulation of arylaldimines with alkynes has emerged as a powerful tool for isoquinoline synthesis, and tailoring this methodology could provide a direct and atom-economical route to the target molecule. researchgate.net Similarly, exploring photocatalyzed or electro-catalyzed cyclization cascades could offer environmentally benign alternatives to traditional thermal methods. researchgate.net

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyPotential AdvantagesKey Research Focus
Transition-Metal-Catalyzed C-H Annulation High atom economy, regioselectivity control, milder conditions.Development of specific catalysts and directing groups for the 8-carbonitrile scaffold.
Photoredox Catalysis Environmentally friendly, access to unique radical intermediates. researchgate.netDesign of suitable photosensitizers and reaction conditions for cyclization.
Multi-Component Reactions High efficiency, rapid assembly of molecular complexity. organic-chemistry.orgIdentification of suitable starting materials to incorporate the 8-carbonitrile moiety.
Late-Stage C-H Cyanation Functionalization of a pre-existing isoquinoline core.Overcoming regioselectivity challenges to specifically target the C-8 position.

In-depth Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms underpinning the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes. Future research should not only focus on developing new synthetic methods but also on elucidating the intricate steps involved in these processes.

For complex catalytic cycles, such as the Rh(III)-catalyzed C-H annulation, detailed mechanistic studies involving kinetic analysis, isotopic labeling, and the isolation and characterization of intermediates are necessary. researchgate.net For example, understanding the formation and reductive elimination from rhodacycle intermediates can provide insights into improving regioselectivity and catalyst turnover. nih.gov

Advanced Computational Modeling for Predictive Research

Computational chemistry offers a powerful toolkit for accelerating research on this compound. Density Functional Theory (DFT) calculations can be employed to investigate the compound's electronic structure, predict its reactivity, and elucidate reaction mechanisms at a molecular level. citedrive.comnih.gov This can guide the rational design of synthetic pathways by predicting the feasibility of proposed reaction steps and identifying the most likely regio- and stereochemical outcomes.

Future research should leverage advanced computational models for several key purposes:

Reaction Pathway Modeling: Simulating potential synthetic routes to identify the most energetically favorable pathways and transition states, thereby reducing the need for extensive empirical screening of reaction conditions. researchgate.net

QSAR and Pharmacophore Modeling: If initial biological screening reveals activity, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological efficacy. nih.gov This, combined with pharmacophore modeling, can guide the design of new derivatives with enhanced potency and selectivity.

Molecular Docking: To explore potential biological targets, molecular docking simulations can predict the binding modes and affinities of this compound with various enzymes and receptors. citedrive.comnih.govresearchgate.net This in silico screening can prioritize experimental testing and provide hypotheses about the compound's mechanism of action.

By integrating computational modeling with experimental work, research can proceed more efficiently, with theoretical predictions guiding empirical investigation and experimental results feeding back to refine the computational models.

Interdisciplinary Research with Biological and Materials Sciences

The structural motifs present in this compound suggest a rich potential for applications in both biological and materials sciences, making interdisciplinary collaboration a vital future research direction.

In the realm of biological sciences , the isoquinoline scaffold is a well-established privileged structure in medicinal chemistry, found in numerous natural alkaloids and synthetic drugs with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govpharmaguideline.comnih.gov The 8-hydroxyquinoline (B1678124) substructure is known for its metal-chelating and biological activities. mdpi.com The nitrile group can act as a hydrogen bond acceptor or be metabolized to other functional groups, potentially modulating the compound's biological profile. Future interdisciplinary research should involve:

Biological Screening: Systematic screening of this compound against a diverse panel of biological targets, such as kinases, polymerases, and other enzymes implicated in disease. nih.gov

Medicinal Chemistry Campaigns: Should initial screening reveal promising activity, collaborative efforts between synthetic chemists and biologists will be essential to explore the structure-activity relationship (SAR) and optimize the lead compound. mdpi.com

In materials science , quinoline (B57606) and isoquinoline derivatives have found applications as organic light-emitting diodes (OLEDs) and fluorescent chemosensors due to their photophysical properties. mdpi.com The extended π-system and the presence of heteroatoms in this compound suggest that it may possess interesting electronic and optical properties. Future research in this area could explore:

Photophysical Characterization: A thorough investigation of the compound's absorption and emission properties.

Device Fabrication: Collaboration with materials scientists to evaluate the potential of this compound and its derivatives as components in electronic devices such as OLEDs or as functional dyes.

By fostering collaborations between chemists, biologists, and materials scientists, the full application potential of this compound can be systematically explored and realized.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Hydroxyisoquinoline-8-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization and nitrile introduction. Key steps include:

  • Precursor selection (e.g., substituted isoquinoline derivatives).
  • Controlled halogenation or hydroxylation at the 1-position.
  • Cyano group installation via nucleophilic substitution or metal-catalyzed reactions (e.g., Rosenmund-von Braun reaction).
  • Critical parameters: Temperature (80–120°C), reaction time (6–24 hrs), and catalyst choice (e.g., CuCN for nitrile introduction). Optimizing these reduces byproducts like chlorinated impurities .
    • Data Insight : Yields >70% are achievable with strict anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates .

Q. How is this compound characterized to confirm structural purity?

  • Methodological Answer : Use a combination of:

  • Spectroscopy :
  • ¹H/¹³C NMR to verify hydroxyl (-OH) and nitrile (-CN) signals. For example, the nitrile carbon appears at ~115–120 ppm in ¹³C NMR.
  • IR spectroscopy to confirm -OH (3200–3600 cm⁻¹) and -CN (2200–2250 cm⁻¹) stretches.
  • Mass spectrometry : ESI-MS or HRMS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 171.07 for C₁₀H₆N₂O).
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 69.76%, H: 3.51%, N: 16.28%) .

Advanced Research Questions

Q. How does the hydroxyl group at the 1-position influence the reactivity of this compound in substitution reactions?

  • Methodological Answer :

  • The hydroxyl group acts as both an electron-donating (via resonance) and directing group.
  • Experimental design : Compare reactivity with 8-cyanoisoquinoline derivatives lacking the hydroxyl group.
  • Case study : Nitration at the 5-position occurs preferentially due to -OH directing effects, confirmed by LC-MS and X-ray crystallography .
    • Data Contradiction : Some studies report competing sulfonation at the 3-position under acidic conditions, suggesting solvent-dependent regioselectivity .

Q. What strategies resolve discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Reproducibility checks : Standardize assay conditions (e.g., cell lines, solvent controls, and purity thresholds >95%).
  • Mechanistic studies : Use fluorescence quenching or SPR to validate target binding (e.g., interaction with kinase domains).
  • Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259401) with in-house results to identify outliers caused by impurities or solvent artifacts .
    • Example : Discrepancies in IC₅₀ values (e.g., 2–10 µM against EGFR) correlate with residual DMSO concentrations >0.1% in screening assays .

Q. How can computational modeling guide the design of this compound-based inhibitors?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to predict binding poses with targets like PARP-1 or HDACs.
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups at the 8-position) with inhibitory potency.
  • Validation : Compare DFT-calculated HOMO/LUMO gaps with experimental redox potentials (e.g., cyclic voltammetry at -1.2 V vs. Ag/AgCl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.